molecular formula C118H204N32O41 B3341930 Thymosin b4 (16-38) CAS No. 113318-05-1

Thymosin b4 (16-38)

Cat. No. B3341930
CAS RN: 113318-05-1
M. Wt: 2727.1 g/mol
InChI Key: DWHQDYGLZODILG-BITUIJFCSA-N
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Description

Thymosin b4 (16-38) is a fragment of Thymosin beta-4, which is a protein encoded by the TMSB4X gene in humans . Thymosin β4 (Tβ4) is a multifunctional and widely distributed peptide that plays a pivotal role in several physiological and pathological processes in the body, namely, increasing angiogenesis and proliferation and inhibiting apoptosis and inflammation .


Synthesis Analysis

Tβ4 comprises 43 amino acids and its biological activity is determined by encoded gene fragments . The chemical synthesis of Thymosin β4 has been accomplished using a solid phase procedure .


Molecular Structure Analysis

Tβ4 is found in various tissues, particularly in the thymus, spleen, and peritoneal macrophages, and is highly expressed in the brain, liver, kidney, testis, myocardium, platelets, and leukocytes . The active fragment encoded by amino acids 17–23 triggers angiogenesis and growth of hair follicles .


Chemical Reactions Analysis

As a G-actin isolator, Tβ4 inhibits the polymerization of G-actin by binding to the matching site of G-actin in a 1:1 ratio through conformational and spatial effects . Tβ4 can control the threshold concentration of G-actin in the cytoplasm, influence the balance of depolymerization and polymerization of F-actin (also called Tread Milling of F-actin), and subsequently affect cell’s various physiological activities, especially motility, development and differentiation .


Physical And Chemical Properties Analysis

Thymosin b4 (16-38) has a molecular formula of C120H205F3N32O43 and a molecular weight of 2841.10 . It appears as a white lyophilized (freeze-dried) powder .

Mechanism of Action

Tβ4 promotes angiogenesis, enhances endothelial progenitor cell (EPC) viability, and triggers the proliferation and migration of cells as well as formation of capillary-like structures in cells . Vascular endothelial growth factor (VEGF) is an important paracrine factor secreted by the progenitor cells to promote angiogenesis, which can further induce proliferation, differentiation, and migration of endothelial cells and increase vascular permeability .

Future Directions

Tβ4 has extensive medicinal applications in many fields, and serves to preserve the kidney, liver, heart, brain, intestine, and other organs, as well as hair loss, skin trauma, cornea repairing, and other conditions . Future research may focus on the mechanism of action and clinical application of Tβ4 for its main biological functions .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C118H204N32O41/c1-10-61(6)92(112(184)137-74(37-44-89(162)163)103(175)133-70(33-40-84(126)155)100(172)135-73(36-43-88(160)161)104(176)140-77(118(190)191)30-16-22-52-124)145-115(187)95(64(9)154)148-106(178)75(38-45-90(164)165)136-98(170)67(27-13-19-49-121)132-109(181)81(58-151)144-111(183)83-32-24-53-149(83)116(188)79(56-60(4)5)143-110(182)82-31-23-54-150(82)117(189)80(57-86(128)157)142-99(171)68(28-14-20-50-122)129-102(174)72(35-42-87(158)159)134-101(173)71(34-41-85(127)156)138-113(185)94(63(8)153)147-107(179)76(39-46-91(166)167)139-114(186)93(62(7)152)146-105(177)69(29-15-21-51-123)130-97(169)66(26-12-18-48-120)131-108(180)78(55-59(2)3)141-96(168)65(125)25-11-17-47-119/h59-83,92-95,151-154H,10-58,119-125H2,1-9H3,(H2,126,155)(H2,127,156)(H2,128,157)(H,129,174)(H,130,169)(H,131,180)(H,132,181)(H,133,175)(H,134,173)(H,135,172)(H,136,170)(H,137,184)(H,138,185)(H,139,186)(H,140,176)(H,141,168)(H,142,171)(H,143,182)(H,144,183)(H,145,187)(H,146,177)(H,147,179)(H,148,178)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,190,191)/t61-,62+,63+,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHQDYGLZODILG-BITUIJFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C118H204N32O41
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2727.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymosin b4 (16-38)

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